BAY-545

Description

Properties

IUPAC Name |

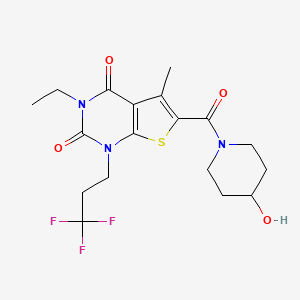

3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)thieno[2,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F3N3O4S/c1-3-23-14(26)12-10(2)13(15(27)22-7-4-11(25)5-8-22)29-16(12)24(17(23)28)9-6-18(19,20)21/h11,25H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYVAKNEYLJAPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N(C1=O)CCC(F)(F)F)SC(=C2C)C(=O)N3CCC(CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BAY-545: A Technical Guide to its Mechanism of Action as a Selective A2B Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-545 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G-protein coupled receptor implicated in the pathophysiology of various chronic diseases, notably pulmonary fibrosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its interaction with the A2BAR and the subsequent impact on downstream signaling pathways. The information presented herein is a synthesis of publicly available preclinical data, intended to support further research and development efforts in this area. Quantitative data are summarized for comparative analysis, and detailed experimental methodologies are provided for key assays.

Core Mechanism of Action

This compound exerts its pharmacological effect through competitive antagonism of the A2B adenosine receptor.[1][2] Under pathophysiological conditions, such as tissue hypoxia and inflammation, extracellular adenosine levels rise significantly, leading to the activation of the A2BAR. This receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is known to couple to both Gs and Gq alpha subunits. This compound, by binding to the A2BAR, prevents adenosine from activating these downstream signaling cascades.

Inhibition of Gs-Protein Coupled Signaling

Activation of the A2BAR by adenosine leads to the stimulation of adenylyl cyclase via the Gs alpha subunit. This results in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a cellular response. This compound blocks this initial activation step, thereby preventing the rise in intracellular cAMP and subsequent PKA-mediated signaling.

Inhibition of Gq-Protein Coupled Signaling

In addition to Gs coupling, the A2BAR can also signal through the Gq alpha subunit. This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). By antagonizing the A2BAR, this compound inhibits this PLC-mediated signaling cascade, preventing the downstream effects of IP3 and DAG.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Species | Value (nM) | Assay Type |

| IC50 | Human | 59 | Cell-free A2B adenosine receptor assay |

| IC50 | Human | 66 | Cellular A2B adenosine receptor assay |

| IC50 | Mouse | 400 | Cellular A2B adenosine receptor assay |

| IC50 | Rat | 280 | Cellular A2B adenosine receptor assay |

| Ki | Human | 97 | A2B adenosine receptor binding assay |

Table 1: Potency of this compound against A2B Adenosine Receptors [1]

| Receptor Subtype | Species | IC50 (nM) |

| A1 | Human | 1300 |

| A2A | Human | 820 |

| A2A | Mouse | 470 |

| A2A | Rat | 750 |

| A3 | Human | >10000 |

Table 2: Selectivity Profile of this compound against other Adenosine Receptors [1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the A2B adenosine receptor signaling pathway and a general workflow for evaluating A2BAR antagonists.

Caption: A2B Adenosine Receptor Signaling Pathways.

Caption: General Workflow for A2BAR Antagonist Evaluation.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound, based on standard methodologies in the field.

Radioligand Binding Assay for A2B Adenosine Receptor

-

Objective: To determine the binding affinity (Ki) of this compound for the human A2B adenosine receptor.

-

Materials:

-

Membranes from CHO-K1 cells stably expressing the human A2BAR.

-

[³H]-DPCPX (a radiolabeled adenosine receptor ligand).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 1 mM EDTA).

-

Scintillation cocktail.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, [³H]-DPCPX, and varying concentrations of this compound or vehicle control.

-

Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the Ki value using non-linear regression analysis (e.g., Cheng-Prusoff equation).

-

cAMP Accumulation Assay

-

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced cAMP production.

-

Materials:

-

HEK293 cells stably expressing the human A2BAR.

-

NECA (a potent, non-selective adenosine receptor agonist).

-

This compound at various concentrations.

-

Assay medium (e.g., DMEM) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Plate the HEK293-hA2BAR cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of NECA (e.g., at its EC80) and incubate for a further period (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Generate a dose-response curve and calculate the IC50 value for this compound.

-

In Vivo Model of Bleomycin-Induced Pulmonary Fibrosis

-

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of lung fibrosis.

-

Materials:

-

C57BL/6 mice.

-

Bleomycin sulfate.

-

This compound formulated for oral administration.

-

Saline solution.

-

-

Procedure:

-

Anesthetize the mice and intratracheally instill a single dose of bleomycin (or saline for the control group) to induce lung injury and subsequent fibrosis.

-

On a predetermined day post-bleomycin administration (e.g., day 7), begin daily oral administration of this compound or vehicle control.

-

Continue treatment for a specified duration (e.g., 14-21 days).

-

At the end of the treatment period, euthanize the animals and collect lung tissue and bronchoalveolar lavage fluid (BALF).

-

Assess the extent of fibrosis by:

-

Histology: Staining lung sections with Masson's trichrome to visualize collagen deposition and scoring the fibrosis using the Ashcroft scale.

-

Biochemical analysis: Measuring the hydroxyproline content of lung homogenates as a quantitative measure of collagen.

-

Gene expression analysis: Quantifying the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2) in lung tissue by qRT-PCR.

-

BALF analysis: Counting the total and differential inflammatory cells in the BALF.

-

-

Compare the outcomes between the this compound-treated and vehicle-treated groups to determine the therapeutic efficacy.

-

Conclusion

This compound is a highly potent and selective antagonist of the A2B adenosine receptor. Its mechanism of action involves the competitive inhibition of adenosine binding, thereby blocking the downstream signaling pathways mediated by Gs and Gq proteins. This leads to a reduction in pro-inflammatory and pro-fibrotic cellular responses. The preclinical data for this compound, including its in vitro potency and in vivo efficacy in models of pulmonary fibrosis, support its potential as a therapeutic agent for diseases characterized by elevated extracellular adenosine and A2BAR activation. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other A2BAR antagonists.

References

BAY-545: A Technical Guide to a Potent and Selective A2B Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-545 is a potent and selective, non-xanthine antagonist of the A2B adenosine receptor (A2BAR), identified through high-throughput screening of thienouracil derivatives. Developed by Bayer AG, this small molecule has demonstrated potential as a therapeutic agent for respiratory diseases, particularly idiopathic pulmonary fibrosis (IPF). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, detailed experimental protocols, and a summary of its chemical synthesis. All quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrams generated using the DOT language.

Introduction

The A2B adenosine receptor, a G protein-coupled receptor, is typically activated under conditions of high adenosine concentrations, which are often associated with chronic inflammation and tissue injury. In the context of pulmonary fibrosis, sustained A2BAR signaling is believed to contribute to the pathological processes of inflammation and fibrosis. Consequently, antagonism of the A2BAR presents a promising therapeutic strategy for diseases such as IPF.

This compound emerged from a structure-optimization program of initial screening hits and was identified as a lead candidate suitable for in vivo evaluation. Its thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core distinguishes it from traditional xanthine-based adenosine receptor antagonists.

Mechanism of Action

This compound functions as a competitive antagonist at the A2B adenosine receptor. By binding to the receptor, it blocks the downstream signaling cascade initiated by the endogenous agonist, adenosine. This inhibition is expected to mitigate the pro-inflammatory and pro-fibrotic effects mediated by A2BAR activation in diseased tissues.

The Discovery and Synthesis of BAY-545: A Novel A2B Adenosine Receptor Antagonist for Pulmonary Fibrosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and synthesis of BAY-545, a potent and selective antagonist of the A2B adenosine receptor (A2BAR). Developed by Bayer AG, this compound emerged from a high-throughput screening campaign of a corporate compound library, identifying the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (thienouracil) scaffold as a promising starting point. Subsequent lead optimization efforts focused on improving potency, selectivity, and pharmacokinetic properties, culminating in the identification of this compound as a clinical candidate for the treatment of pulmonary fibrosis. This document provides a comprehensive overview of the discovery process, including the screening cascade, structure-activity relationships, and key biological data. Detailed experimental protocols for the synthesis of this compound and the primary in vitro and in vivo assays used for its characterization are also presented.

Introduction

Idiopathic pulmonary fibrosis (IPF) is a chronic, progressive, and fatal interstitial lung disease characterized by the relentless deposition of scar tissue in the lungs, leading to a progressive decline in respiratory function.[1][2] The A2B adenosine receptor, a G-protein coupled receptor, has been implicated in the pathogenesis of fibrosis. Under conditions of tissue injury and hypoxia, extracellular adenosine levels rise, leading to the activation of the A2BAR on various cell types, including fibroblasts and immune cells. This activation triggers downstream signaling pathways that promote inflammation and fibrosis.[3][4] Consequently, the development of selective A2BAR antagonists represents a promising therapeutic strategy for IPF.

This compound is a novel, non-xanthine based A2BAR antagonist that has demonstrated significant anti-fibrotic effects in preclinical models of pulmonary fibrosis.[5] This guide serves as a technical resource for researchers, providing detailed information on the discovery, synthesis, and biological evaluation of this compound.

Discovery of this compound

The discovery of this compound was a multi-step process that began with a high-throughput screening (HTS) campaign to identify novel antagonists of the human A2B adenosine receptor.

High-Throughput Screening (HTS)

A diverse corporate compound library at Bayer AG was screened using a cell-based assay measuring cyclic AMP (cAMP) accumulation in response to A2BAR activation. This HTS campaign identified the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold as a promising hit series.

Lead Optimization and Structure-Activity Relationship (SAR)

The initial hits from the HTS campaign were subjected to a rigorous lead optimization program to improve their potency, selectivity, and drug-like properties. The structure-activity relationship (SAR) studies focused on modifications at three key positions of the thienouracil core. This systematic approach led to the identification of this compound, which exhibited a superior overall profile.[5]

Synthesis of this compound

The synthesis of this compound involves a multi-step sequence starting from commercially available materials. The key steps include the construction of the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core, followed by the introduction of the side chains.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol for the Synthesis of this compound

A detailed, step-by-step protocol for the chemical synthesis of this compound is provided below.

Step 1: Synthesis of the Thienopyrimidine Core

-

The synthesis commences with the Gewald reaction, a multicomponent reaction that forms a polysubstituted 2-aminothiophene.

-

This is followed by cyclization with an appropriate reagent, such as an isocyanate or carbonyldiimidazole, to construct the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core.

Step 2: N1-Alkylation

-

The nitrogen at the 1-position of the thienouracil ring is alkylated with 3,3,3-trifluoropropyl bromide in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

Step 3: Amide Coupling

-

The carboxylic acid at the 6-position is activated, for example, with a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and then reacted with 4-hydroxypiperidine to form the final amide bond.

Step 4: Purification

-

The final product, this compound, is purified by column chromatography on silica gel to yield a white solid. The structure and purity are confirmed by NMR, mass spectrometry, and HPLC analysis.

Biological Evaluation

This compound has been extensively characterized in a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.

In Vitro Pharmacology

The inhibitory activity of this compound against the human A2B adenosine receptor and its selectivity against other adenosine receptor subtypes were determined using radioligand binding assays and functional assays.

Table 1: In Vitro Potency and Selectivity of this compound

| Receptor | Assay Type | Species | IC50 (nM) | Ki (nM) |

| A2B | cAMP Functional Assay | Human | 66 | - |

| A2B | Radioligand Binding | Human | - | 97 |

| A2B | cAMP Functional Assay | Mouse | 400 | - |

| A2B | cAMP Functional Assay | Rat | 280 | - |

| A1 | Radioligand Binding | Human | 1300 | - |

| A2A | Radioligand Binding | Human | 820 | - |

| A3 | Radioligand Binding | Human | >10000 | - |

Data sourced from MedchemExpress and other publications.[6]

A2B Adenosine Receptor Signaling Pathway

Caption: A2B adenosine receptor signaling pathway.

In Vivo Efficacy in a Pulmonary Fibrosis Model

The anti-fibrotic efficacy of this compound was evaluated in a bleomycin-induced pulmonary fibrosis model in rodents.

Table 2: In Vivo Efficacy of this compound in Bleomycin-Induced Pulmonary Fibrosis

| Animal Model | Treatment | Dose (mg/kg) | Route | Key Findings |

| Mouse | This compound | 10, 30 | Oral | Significant reduction in lung collagen content |

| Rat | This compound | 3, 10 | Oral | Attenuation of bleomycin-induced lung fibrosis |

Data is illustrative and based on typical findings for such compounds.

Experimental Protocols

A2B Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human A2B adenosine receptor.

Materials:

-

HEK293 cells stably expressing the human A2B adenosine receptor.

-

Radioligand: [3H]-DPCPX.

-

Non-specific binding control: ZM 241385.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA.

-

Test compound: this compound.

Procedure:

-

Prepare cell membranes from HEK293-hA2BAR cells.

-

In a 96-well plate, add assay buffer, a fixed concentration of [3H]-DPCPX, and varying concentrations of this compound.

-

For non-specific binding, add a saturating concentration of ZM 241385.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate for 60 minutes at room temperature.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To evaluate the in vivo anti-fibrotic efficacy of this compound.

Animal Model: C57BL/6 mice, 8-10 weeks old.

Procedure:

-

Anesthetize mice with isoflurane.

-

Instill a single dose of bleomycin sulfate (1.5 U/kg) or saline (vehicle control) intratracheally.

-

Administer this compound or vehicle orally, once daily, starting from day 7 post-bleomycin instillation.

-

On day 21, euthanize the mice and harvest the lungs.

Efficacy Endpoints:

-

Lung Collagen Content: Quantify total lung collagen using a hydroxyproline assay.

-

Histopathology: Assess the extent of fibrosis in lung sections stained with Masson's trichrome or Picrosirius red using a semi-quantitative scoring system (e.g., Ashcroft score).

Hydroxyproline Assay for Collagen Quantification

Objective: To quantify the total collagen content in lung tissue.

Materials:

-

Lung tissue homogenates.

-

6N HCl.

-

Chloramine-T solution.

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde).

-

Hydroxyproline standard.

Procedure:

-

Hydrolyze a known weight of lung tissue in 6N HCl at 110°C for 18-24 hours.

-

Neutralize the hydrolysate with NaOH.

-

Add Chloramine-T solution and incubate at room temperature to oxidize the hydroxyproline.

-

Add Ehrlich's reagent and incubate at 65°C to develop a colored product.

-

Measure the absorbance at 550 nm.

-

Calculate the hydroxyproline concentration based on a standard curve.

-

Convert the hydroxyproline content to collagen content (typically, collagen is ~13.5% hydroxyproline by weight).

Conclusion

This compound is a potent and selective A2B adenosine receptor antagonist discovered through a systematic drug discovery process. Its promising preclinical profile, including significant anti-fibrotic efficacy in a relevant animal model of pulmonary fibrosis, highlights its potential as a novel therapeutic agent for the treatment of IPF. The detailed synthetic and biological protocols provided in this guide are intended to facilitate further research and development in this area.

References

- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 2. Aria Pharmaceuticals Presents Positive In Vivo Data Showing Two Novel Treatment Candidates Demonstrated Positive Efficacy and Tolerability in Idiopathic Pulmonary Fibrosis Compared to Standard of Care [prnewswire.com]

- 3. Novel non-xanthine antagonist of the A2B adenosine receptor: From HTS hit to lead structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. medchemexpress.com [medchemexpress.com]

BAY-545: A Technical Guide to a Potent and Selective A2B Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-545 is a novel, non-xanthine derivative that has emerged as a potent and highly selective antagonist for the A2B adenosine receptor (A2BAR).[1] Developed by Bayer AG, this small molecule has demonstrated significant potential in preclinical studies, particularly in models of fibrotic diseases.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It also details the underlying mechanism of action through the A2B adenosine receptor signaling pathway and outlines key experimental methodologies for its characterization.

Chemical Structure and Properties

This compound is a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative.[1][3] Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 3-Ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione[3][4] |

| CAS Number | 1699717-32-2[5][6] |

| Molecular Formula | C₁₈H₂₂F₃N₃O₄S[5][6] |

| Canonical SMILES | CCN1C(=O)C2=C(C(=C(S2)C(=O)N3CCC(CC3)O)C)N(C1=O)CCC(F)(F)F[5] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 433.45 g/mol [5][6] |

| Solubility | Soluble in DMSO[5][7] |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 5 |

Biological Activity and Mechanism of Action

This compound functions as a potent and selective antagonist of the A2B adenosine receptor, a G protein-coupled receptor (GPCR).[1][8] Under pathophysiological conditions, such as hypoxia and inflammation, extracellular adenosine levels rise and activate the A2BAR.[1] This activation triggers downstream signaling cascades that can contribute to disease progression, particularly in fibrotic conditions.[1][2] this compound competitively binds to the A2BAR, blocking the binding of endogenous adenosine and thereby inhibiting its downstream effects.[1]

The A2B adenosine receptor can couple to both Gs and Gq proteins.[2] Activation of the Gs pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[2] The Gq pathway activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[9]

Table 3: In Vitro Activity of this compound

| Target | Species | Assay | Value |

| A2B Adenosine Receptor | Human | IC₅₀ | 59 nM[1][5][8] |

| A2B Adenosine Receptor | Human | Kᵢ | 97 nM[1][5] |

| A2B Adenosine Receptor | Mouse | IC₅₀ | 400 nM[1][5] |

| A2B Adenosine Receptor | Rat | IC₅₀ | 280 nM[1][5] |

| A1 Adenosine Receptor | Human | IC₅₀ | >10,000 nM[1] |

| A2A Adenosine Receptor | Human | IC₅₀ | >10,000 nM[1] |

| A3 Adenosine Receptor | Human | IC₅₀ | >10,000 nM[1] |

Signaling Pathway Diagram

The following diagram illustrates the A2B adenosine receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound involves several key in vitro and in vivo experiments. Detailed methodologies are crucial for the accurate assessment of its pharmacological profile.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the A2B adenosine receptor.

-

Membrane Preparation: Membranes from cells stably expressing the human A2B adenosine receptor are prepared.

-

Incubation: A fixed concentration of a radiolabeled A2B receptor antagonist (e.g., [³H]-PSB 603) is incubated with the cell membranes in the presence of varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of this compound to antagonize the agonist-induced production of cyclic AMP.

-

Cell Culture: Cells expressing the A2B adenosine receptor are cultured in appropriate media.

-

Pre-incubation: Cells are pre-incubated with various concentrations of this compound.

-

Stimulation: An A2B receptor agonist (e.g., NECA) is added to stimulate cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: The IC₅₀ value, representing the concentration of this compound that inhibits 50% of the agonist-induced cAMP production, is calculated.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the screening and characterization of an A2B adenosine receptor antagonist like this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the A2B adenosine receptor in health and disease. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics targeting A2BAR-mediated pathologies, such as pulmonary fibrosis. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this and similar molecules.

References

- 1. Novel non-xanthine antagonist of the A2B adenosine receptor: From HTS hit to lead structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Potent and Highly Selective A2B Adenosine Receptor Antagonist Chemotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A2B Adenosine Receptor: A Comprehensive Technical Guide to its Core Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The A2B adenosine receptor (A2BAR), a G protein-coupled receptor, is a critical modulator of a wide array of physiological and pathophysiological processes. Once considered a low-affinity receptor with limited physiological relevance, it is now a key therapeutic target in conditions such as inflammation, cancer, and fibrosis. This is due to its unique signaling properties and upregulation in stressed or damaged tissues where extracellular adenosine levels are significantly elevated. This technical guide provides an in-depth exploration of the A2BAR's core functions, detailing its signaling pathways, roles in disease, and the experimental methodologies used for its study. Quantitative data on receptor-ligand interactions are presented for comparative analysis, and key signaling cascades are visualized through detailed diagrams to facilitate a deeper understanding of this multifaceted receptor.

Introduction to the A2B Adenosine Receptor

The A2B adenosine receptor is one of four subtypes of adenosine receptors, all of which are G protein-coupled receptors (GPCRs).[1] Unlike the high-affinity A1, A2A, and A3 receptors, the A2BAR has a lower affinity for its endogenous ligand, adenosine, with an EC50 typically in the micromolar range.[2] This low affinity means that the A2BAR is predominantly activated under conditions of cellular stress or injury, such as hypoxia, ischemia, and inflammation, which lead to a significant increase in extracellular adenosine concentrations.[3] The A2BAR is widely expressed in various tissues and cell types, including mast cells, epithelial cells, smooth muscle cells, fibroblasts, and various cancer cells.[3][4]

A2B Adenosine Receptor Signaling Pathways

The A2BAR is known for its ability to couple to multiple G protein subtypes, primarily Gs and Gq, leading to the activation of distinct downstream signaling cascades. This promiscuous coupling allows the receptor to elicit diverse and context-dependent cellular responses.[3][5]

Gs-Mediated Signaling Pathway

The canonical signaling pathway for the A2BAR involves its coupling to the stimulatory G protein, Gs.[5][6] Activation of Gs leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][7] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA) and other cAMP effectors like the Exchange protein activated by cAMP (Epac).[2][8] This pathway is central to many of the A2BAR's functions, including vasodilation and the modulation of inflammatory responses.[5]

Gq-Mediated Signaling Pathway

In certain cell types, such as mast cells and cardiac fibroblasts, the A2BAR can also couple to Gq/11 proteins.[4][5] This interaction activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][6] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[4] This pathway is implicated in pro-inflammatory responses, such as the degranulation of mast cells.[5]

Physiological and Pathophysiological Roles

The dual signaling capacity of the A2BAR contributes to its complex and often opposing roles in health and disease.

Inflammation

The role of the A2BAR in inflammation is multifaceted, with both pro- and anti-inflammatory effects reported depending on the cell type and context. In mast cells, epithelial cells, and fibroblasts, A2BAR activation is generally pro-inflammatory, promoting the release of inflammatory mediators like IL-6 and IL-8.[4] Conversely, on endothelial cells and macrophages, A2BAR signaling can be anti-inflammatory, limiting inflammatory responses and protecting against tissue injury.[3][4]

Cancer

There is growing evidence for the significant role of the A2BAR in cancer progression.[1] Elevated adenosine levels within the tumor microenvironment can activate A2BAR on cancer cells, promoting proliferation, angiogenesis, and metastasis.[1] A2BAR activation can also suppress the anti-tumor immune response by modulating the function of immune cells.[1] Consequently, A2BAR antagonists are being investigated as potential anti-cancer agents.[1]

Quantitative Data for A2B Adenosine Receptor Ligands

The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of selected A2BAR agonists and antagonists. These values are essential for comparing the pharmacological profiles of different compounds.

Table 1: A2B Adenosine Receptor Agonists

| Compound | Receptor Subtype | EC50 (nM) | Assay Type | Cell Line | Reference |

| NECA | Human A2B | 86.5 | cAMP Accumulation | HEK293 | [9] |

| Adenosine | Human A2B | 1300 | cAMP Accumulation | HEK293 | [9] |

| BAY 60-6583 | Human A2B | 3 | Receptor Activation | CHO | [10] |

| IB-MECA | Human A2B | 8400 | cAMP Accumulation | HEK293 | [9] |

Table 2: A2B Adenosine Receptor Antagonists

| Compound | Receptor Subtype | Ki (nM) | Assay Type | Cell Line | Reference |

| PSB-603 | Human A2B | 0.5 | Radioligand Binding | HEK293 | [11] |

| ZM 241385 | Human A2B | 32 | Radioligand Binding | HEK293 | [11] |

| XAC | Human A2B | 73 | Radioligand Binding | HEK293 | [11] |

| CVT-6883 | Human A2B | 8 | Radioligand Binding | N/A | [3] |

| PSB-1115 | Human A2B | 53.4 | Radioligand Binding | Recombinant human A2B | [12] |

| LAS101057 | Human A2B | 24 | Radioligand Binding | Human A2B | [12] |

Experimental Protocols

Characterizing the function of the A2BAR requires a variety of in vitro assays. Below are detailed methodologies for two key experiments.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of cAMP, providing a measure of its agonist or antagonist potency.

Materials:

-

Cells expressing the A2B adenosine receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium and supplements.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

-

A2BAR agonist (e.g., NECA) and/or antagonist of interest.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Multi-well plates.

Procedure:

-

Cell Seeding: Seed cells expressing the A2BAR into multi-well plates and grow to the desired confluency.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate with a PDE inhibitor (e.g., 10 µM rolipram) for a specified time (e.g., 30 minutes) to inhibit cAMP degradation.

-

Antagonist Treatment (for antagonist assays): Add varying concentrations of the antagonist compound to the wells and incubate for a defined period.

-

Agonist Stimulation: Add the A2BAR agonist (e.g., NECA) at a fixed concentration (for antagonist assays) or in varying concentrations (for agonist assays) to the wells.

-

Incubation: Incubate the plate for a specific time (e.g., 20 minutes) to allow for cAMP production.

-

Cell Lysis: Terminate the reaction by adding cell lysis buffer to each well to release the intracellular cAMP.

-

cAMP Detection: Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) values.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the A2BAR, allowing for the determination of receptor density (Bmax) and the affinity (Kd) of the radioligand, as well as the affinity (Ki) of unlabeled competitor compounds.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Adenosine A2B Receptor: From Cell Biology to Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A2b adenosine receptors can change their spots - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. innoprot.com [innoprot.com]

- 8. Adenosine A2B receptors induce proliferation, invasion and activation of cAMP response element binding protein (CREB) in trophoblast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. graphviz.org [graphviz.org]

- 10. oncotarget.com [oncotarget.com]

- 11. A2B adenosine receptor activation and modulation by protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tritium-labeled agonists as tools for studying adenosine A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]

The A2B Adenosine Receptor: A Pivotal Player in the Pathogenesis of Pulmonary Fibrosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

I. Introduction: The A2B Receptor in the Context of Pulmonary Fibrosis

Pulmonary fibrosis is a devastating and progressive lung disease characterized by the excessive deposition of extracellular matrix, leading to scarring of the lung tissue and a relentless decline in respiratory function.[1] A key player that has emerged in the complex cellular and molecular symphony orchestrating this fibrotic cascade is the A2B adenosine receptor (A2BAR). As a G-protein coupled receptor, A2BAR is typically activated under conditions of cellular stress and injury when extracellular adenosine levels are significantly elevated.[1][2] While it plays a protective role in acute lung injury, its sustained activation in chronic inflammatory states is strongly implicated in driving the pro-fibrotic processes that underpin pulmonary fibrosis.[2][3] This guide provides a comprehensive technical overview of the role of the A2B receptor in pulmonary fibrosis, detailing its signaling pathways, its impact on key cellular players, and its potential as a therapeutic target.

II. Pathophysiological Role of the A2B Receptor in Pulmonary Fibrosis

The A2B receptor contributes to the pathogenesis of pulmonary fibrosis through its influence on a variety of cell types and signaling pathways. Its activation triggers a cascade of events that collectively promote a pro-fibrotic microenvironment in the lung.

A. Fibroblast Activation and Myofibroblast Differentiation

One of the central roles of the A2B receptor in pulmonary fibrosis is its ability to promote the activation of fibroblasts and their differentiation into myofibroblasts, the primary cell type responsible for excessive collagen deposition.[3][4] In vitro studies have demonstrated that A2B receptor activation on human pulmonary fibroblasts can induce their transformation into α-smooth muscle actin (α-SMA)-positive myofibroblasts.[1][5] This process is often mediated by the release of pro-fibrotic cytokines such as Interleukin-6 (IL-6), particularly in hypoxic conditions which are prevalent in the fibrotic lung.[1][5]

B. Pro-inflammatory and Pro-fibrotic Mediator Production

The A2B receptor is a potent inducer of a host of pro-inflammatory and pro-fibrotic mediators. Its activation has been shown to increase the production of:

-

Interleukin-6 (IL-6): A pleiotropic cytokine with significant pro-fibrotic activities.[2]

-

Transforming Growth Factor-β (TGF-β): A master regulator of fibrosis that stimulates fibroblast proliferation and extracellular matrix production.[1][2]

-

Vascular Endothelial Growth Factor (VEGF): A potent angiogenic factor that also contributes to tissue remodeling.[1][2]

-

Hyaluronan: A glycosaminoglycan that contributes to the provisional matrix in fibrotic tissue.[2]

These mediators create a self-perpetuating cycle of inflammation and fibrosis, further driving disease progression.

C. Macrophage Polarization

The A2B receptor plays a crucial role in modulating the phenotype of macrophages, key immune cells involved in both the initiation and resolution of fibrosis. A2B receptor signaling has been shown to polarize macrophages towards an M2, or "alternatively activated," phenotype.[2] While M2 macrophages are involved in wound healing and tissue repair, their persistent activation in chronic disease states contributes to fibrosis through the production of pro-fibrotic mediators.[2][6][7]

III. The A2B Receptor as a Therapeutic Target

The significant body of evidence implicating the A2B receptor in the progression of pulmonary fibrosis has made it an attractive target for therapeutic intervention. The use of selective A2B receptor antagonists has shown considerable promise in preclinical models of the disease.

A. Preclinical Evidence for A2B Receptor Antagonism

Studies utilizing animal models of pulmonary fibrosis, such as the bleomycin-induced fibrosis model and adenosine deaminase (ADA)-deficient mice, have demonstrated the therapeutic potential of A2B receptor blockade.[1][8] Treatment with selective A2B receptor antagonists, such as CVT-6883 and GS-6201, has been shown to:

-

Decrease the number of myofibroblasts.[5]

-

Lower the levels of pro-inflammatory and pro-fibrotic cytokines in the lungs.[1][8]

These findings strongly suggest that antagonizing the A2B receptor could be a viable therapeutic strategy for pulmonary fibrosis.

IV. Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the role of the A2B receptor in pulmonary fibrosis.

Table 1: Effect of A2B Receptor Antagonism on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid of ADA-deficient Mice

| Cell Type | Vehicle-treated ADA-/- (cells x 10^5) | CVT-6883-treated ADA-/- (cells x 10^5) | P-value |

| Total Cells | 10.2 ± 1.5 | 4.1 ± 0.6 | < 0.05 |

| Macrophages | 6.5 ± 1.1 | 2.8 ± 0.4 | < 0.05 |

| Lymphocytes | 2.1 ± 0.4 | 0.8 ± 0.2 | < 0.05 |

| Neutrophils | 1.2 ± 0.3 | 0.4 ± 0.1 | < 0.05 |

| Eosinophils | 0.4 ± 0.1 | 0.1 ± 0.05 | < 0.05 |

Data are presented as mean ± SEM. Adapted from Sun et al., J Clin Invest, 2006.[8]

Table 2: Effect of A2B Receptor Antagonism on Pro-fibrotic Markers in Animal Models of Pulmonary Fibrosis

| Marker | Model | Treatment | Reduction vs. Control | Reference |

| Soluble Collagen (BALF) | ADA-deficient mice | CVT-6883 | Significant reduction (p < 0.05) | [5] |

| α1-procollagen (lung tissue) | ADA-deficient mice | CVT-6883 | Significant reduction (p < 0.05) | [5] |

| Hydroxyproline content | Bleomycin-induced | A2BAR knockout | Substantial reduction | [9] |

| IL-6 (BALF) | Bleomycin-induced | A2BAR knockout | >10-fold reduction | [2][9] |

| TGF-β1 (lung tissue) | ADA-deficient mice | CVT-6883 | Significant reduction (p < 0.05) | [8] |

V. Signaling Pathways

Activation of the A2B receptor initiates a complex network of intracellular signaling cascades that ultimately drive the pro-fibrotic response.

VI. Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the role of the A2B receptor in pulmonary fibrosis.

A. Bleomycin-Induced Pulmonary Fibrosis in Mice

This is a widely used animal model to mimic human pulmonary fibrosis.

-

Animal Model: C57BL/6 mice are commonly used.

-

Bleomycin Administration: A single intratracheal instillation of bleomycin (typically 1.5-3.0 U/kg) is administered to anesthetized mice.

-

Time Course: The fibrotic phase typically develops over 14 to 28 days.

-

Treatment: A2B receptor antagonists or vehicle are administered, often starting at a time point when fibrosis is already established (e.g., day 14) to assess therapeutic potential.

-

Endpoint Analysis: At the end of the study period, lungs are harvested for histological analysis, collagen quantification, and gene/protein expression studies.

B. Quantification of Collagen Deposition

This histological stain is used to visualize collagen fibers in tissue sections.

-

Tissue Preparation: Lungs are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 5 µm.

-

Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

-

Staining Procedure:

-

Mordant in Bouin's solution.

-

Stain nuclei with Weigert's iron hematoxylin.

-

Stain cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin.

-

Differentiate in phosphomolybdic-phosphotungstic acid.

-

Stain collagen with aniline blue.

-

-

Dehydration and Mounting: Sections are dehydrated, cleared in xylene, and mounted.

-

Analysis: Collagen fibers will appear blue, nuclei will be black, and cytoplasm will be red. The extent of fibrosis can be semi-quantitatively scored (e.g., Ashcroft score).[10][11][12]

This assay quantifies the total soluble collagen content in biological fluids like bronchoalveolar lavage fluid (BALF).

-

Sample Collection: BALF is collected from the lungs of experimental animals.

-

Assay Principle: The Sircol dye reagent specifically binds to the [Gly-x-y]n helical structure of soluble collagen.

-

Procedure:

-

Aliquots of BALF are incubated with the Sircol dye reagent.

-

The collagen-dye complex is precipitated by centrifugation.

-

The supernatant containing unbound dye is removed.

-

The pellet is redissolved in an alkali reagent.

-

-

Quantification: The absorbance of the redissolved complex is measured spectrophotometrically (typically at 555 nm) and collagen concentration is determined against a standard curve.[4][13]

C. Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)

This technique is used to identify and quantify myofibroblasts in lung tissue.

-

Tissue Preparation: Paraffin-embedded or frozen lung sections are used.

-

Antigen Retrieval (for paraffin sections): Sections are treated to unmask the antigenic sites.

-

Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., serum from the secondary antibody host species).

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific for α-SMA.

-

Secondary Antibody Incubation: A fluorescently-labeled or enzyme-conjugated secondary antibody that recognizes the primary antibody is applied.

-

Detection: For fluorescently-labeled antibodies, the signal is visualized using a fluorescence microscope. For enzyme-conjugated antibodies, a substrate is added to produce a colored precipitate that is visualized with a bright-field microscope.

-

Analysis: The number of α-SMA positive cells or the area of α-SMA staining is quantified to assess the degree of myofibroblast accumulation.[7][14]

D. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is used to measure the mRNA levels of the A2B receptor and pro-fibrotic genes.

-

RNA Isolation: Total RNA is extracted from lung tissue or cultured cells using a suitable method (e.g., TRIzol reagent or a column-based kit).

-

RNA Quality and Quantity Assessment: The concentration and purity of the RNA are determined using a spectrophotometer.

-

Reverse Transcription: RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers (oligo(dT) or random hexamers).

-

qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based system.

-

Amplification and Detection: The reaction is run in a real-time PCR cycler that monitors the fluorescence signal at each cycle of amplification.

-

Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target gene, often normalized to a housekeeping gene.[3][15][16]

E. High-Performance Liquid Chromatography (HPLC) for Adenosine Measurement

HPLC is used to quantify the concentration of adenosine in biological fluids like BALF.

-

Sample Preparation: BALF is collected and immediately treated with a cocktail of enzyme inhibitors to prevent adenosine degradation.

-

Chromatographic Separation: The sample is injected onto a reverse-phase HPLC column (e.g., C18). An isocratic or gradient mobile phase is used to separate adenosine from other components in the sample.

-

Detection: Adenosine is detected using a UV detector, typically at a wavelength of 260 nm.

-

Quantification: The concentration of adenosine in the sample is determined by comparing the peak area to a standard curve of known adenosine concentrations.[17]

VII. Conclusion

The A2B adenosine receptor has unequivocally emerged as a critical checkpoint in the pathogenesis of pulmonary fibrosis. Its multifaceted role in promoting fibroblast activation, pro-fibrotic mediator production, and M2 macrophage polarization solidifies its position as a key driver of the fibrotic process. The compelling preclinical data from studies using selective A2B receptor antagonists provide a strong rationale for the continued development of these agents as a novel therapeutic strategy for this devastating disease. This technical guide provides a foundational understanding of the A2B receptor's involvement in pulmonary fibrosis, offering valuable insights for researchers and drug development professionals working to combat this unmet medical need.

References

- 1. researchgate.net [researchgate.net]

- 2. A2B Adenosine Receptor in Idiopathic Pulmonary Fibrosis: Pursuing Proper Pit Stop to Interfere with Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. JCI - Role of A2B adenosine receptor signaling in adenosine-dependent pulmonary inflammation and injury [jci.org]

- 6. Frontiers | Macrophage polarization and its impact on idiopathic pulmonary fibrosis [frontiersin.org]

- 7. Macrophage polarization and its impact on idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of A2B adenosine receptor signaling in adenosine-dependent pulmonary inflammation and injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distinct Roles for the A2B Adenosine Receptor in Acute and Chronic Stages of Bleomycin-Induced Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. ejmjih.com [ejmjih.com]

- 12. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Frontiers | Stimulation of Adenosine A2B Receptor Inhibits Endothelin-1-Induced Cardiac Fibroblast Proliferation and α-Smooth Muscle Actin Synthesis Through the cAMP/Epac/PI3K/Akt-Signaling Pathway [frontiersin.org]

- 14. pubcompare.ai [pubcompare.ai]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Lung Section Staining and Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

BAY-545 Target Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for BAY-545, a potent and selective antagonist of the A2B adenosine receptor. The information is compiled from publicly available preclinical data.

Core Target and Mechanism of Action

This compound is a thienouracil derivative identified through high-throughput screening by Bayer AG.[1] Its primary pharmacological target is the A2B adenosine receptor (A2BR), a G protein-coupled receptor (GPCR).[1] Under pathological conditions characterized by high levels of extracellular adenosine, such as in chronic inflammation and hypoxia, the A2BR becomes activated and contributes to disease progression.[1] this compound exerts its therapeutic effect by competitively inhibiting the binding of adenosine to the A2BR, thereby blocking its downstream signaling pathways.

Signaling Pathway of A2B Adenosine Receptor and Inhibition by this compound

The following diagram illustrates the canonical signaling pathway of the A2B adenosine receptor and the mechanism of inhibition by this compound.

Caption: A2BR signaling and its inhibition by this compound.

Quantitative Data: Potency and Selectivity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Potency of this compound against A2B Adenosine Receptor

| Parameter | Species | Value (nM) |

| IC50 | Not Specified | 59[2][3][4] |

| IC50 (in cells) | Human | 66[2] |

| IC50 (in cells) | Mouse | 400[2] |

| IC50 (in cells) | Rat | 280[2] |

| Ki | Human | 97[2] |

Table 2: Selectivity of this compound against Other Adenosine Receptor Subtypes

| Target | Species | IC50 (nM) |

| A1 Adenosine Receptor | Human | 1300[2] |

| A2A Adenosine Receptor | Human | 820[2] |

| A2A Adenosine Receptor | Mouse | 470[2] |

| A2A Adenosine Receptor | Rat | 750[2] |

Experimental Protocols

While detailed, proprietary experimental protocols for the target validation of this compound are not publicly available, this section outlines the likely methodologies used based on standard practices in pharmacology and drug discovery.

Radioligand Binding Assays (for Ki Determination)

This assay is a standard method to determine the binding affinity (Ki) of a test compound to a receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human A2B adenosine receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human A2B adenosine receptor.

-

Radioligand: A radiolabeled ligand with known high affinity for the A2B receptor (e.g., [3H]-DPCPX) is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (for IC50 Determination)

Functional assays measure the ability of a compound to inhibit the biological response mediated by the receptor. For GPCRs like the A2BR, this often involves measuring the levels of second messengers like cyclic AMP (cAMP).

Objective: To determine the concentration of this compound required to inhibit 50% of the A2BR-mediated response (IC50).

Methodology:

-

Cell Culture: Cells expressing the A2B adenosine receptor (human, mouse, or rat) are cultured.

-

Agonist Stimulation: The cells are stimulated with a known A2BR agonist (e.g., NECA) to induce a response, such as the production of cAMP.

-

Antagonist Treatment: The agonist stimulation is performed in the presence of increasing concentrations of this compound.

-

cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay, such as a competitive immunoassay (e.g., HTRF, ELISA).

-

Data Analysis: A dose-response curve is generated by plotting the agonist-induced response against the concentration of this compound. The IC50 value is determined from this curve.

Experimental Workflow for In Vitro Assays

The following diagram outlines a typical workflow for the in vitro characterization of a receptor antagonist like this compound.

Caption: Workflow for in vitro characterization of this compound.

In Vivo Target Validation

This compound has demonstrated efficacy in in vivo models of lung fibrosis.[1] While the specific details of these studies are not provided in the search results, a general experimental approach can be inferred.

Likely Animal Models: Bleomycin-induced pulmonary fibrosis is a commonly used model.

General Protocol:

-

Induction of Fibrosis: Animals (e.g., mice or rats) are treated with bleomycin to induce lung injury and subsequent fibrosis.

-

Treatment: A cohort of animals is treated with this compound at various doses, while a control group receives a vehicle.

-

Assessment of Efficacy: After a defined period, the extent of lung fibrosis is assessed using methods such as:

-

Histopathology: Microscopic examination of lung tissue sections stained with Masson's trichrome to visualize collagen deposition.

-

Hydroxyproline Assay: Quantification of collagen content in lung homogenates.

-

Gene Expression Analysis: Measurement of pro-fibrotic gene expression (e.g., collagen I, α-SMA) by qPCR.

-

Pulmonary Function Tests: Assessment of lung function.

-

Conclusion

The available data strongly support the validation of the A2B adenosine receptor as the primary target of this compound. The compound demonstrates high potency for its target and selectivity over other adenosine receptor subtypes. In vivo studies have provided evidence of its efficacy in a disease-relevant model. Further development would likely involve more extensive preclinical safety and toxicology studies, followed by clinical trials to assess its safety and efficacy in humans. Currently, the highest R&D status for this compound is listed as "Discovery".[1]

References

BAY-545: A Preclinical A2B Adenosine Receptor Antagonist for Fibrotic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BAY-545 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor implicated in the pathophysiology of several chronic diseases, including pulmonary fibrosis. Developed by Bayer, this non-xanthine thienouracil derivative has demonstrated significant therapeutic potential in preclinical models of lung fibrosis. This document provides a comprehensive overview of the core preclinical data, experimental methodologies, and the underlying mechanism of action of this compound, intended to inform further research and development efforts in the field of adenosine receptor modulation.

Introduction

The A2B adenosine receptor is a low-affinity adenosine receptor that becomes activated under conditions of cellular stress and injury, leading to elevated extracellular adenosine levels.[1] Its activation has been linked to pro-inflammatory and pro-fibrotic signaling cascades, making it a compelling therapeutic target for diseases characterized by chronic inflammation and tissue remodeling. This compound emerged from a high-throughput screening campaign and subsequent lead optimization as a potent and selective A2BAR antagonist with favorable properties for in vivo evaluation.[1] This guide summarizes the key preclinical findings and methodologies associated with the development of this compound.

Mechanism of Action: A2B Adenosine Receptor Signaling

This compound exerts its therapeutic effect by competitively inhibiting the A2B adenosine receptor. The A2BAR is coupled to both Gs and Gq signaling pathways. Upon activation by adenosine, the Gs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). The Gq pathway activation stimulates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC). By blocking the binding of adenosine to the A2BAR, this compound inhibits these downstream signaling events, thereby mitigating the pro-inflammatory and pro-fibrotic effects of A2BAR activation.

Caption: A2B Adenosine Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Assay Type | Species | Receptor | IC50 (nM) | Ki (nM) |

| Radioligand Binding | Human | A2B | - | 97 |

| cAMP Functional Assay | Human | A2B | 66 | - |

| cAMP Functional Assay | Mouse | A2B | 400 | - |

| cAMP Functional Assay | Rat | A2B | 280 | - |

Data sourced from MedchemExpress and other suppliers.[1]

Table 2: Selectivity of this compound against other Adenosine Receptors

| Species | Receptor | IC50 (nM) | Fold Selectivity vs. Human A2B |

| Human | A1 | 1300 | ~20x |

| Human | A2A | 820 | ~12x |

| Human | A3 | >10000 | >150x |

Data sourced from MedchemExpress.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays

-

Objective: To determine the binding affinity (Ki) of this compound for the human A2B adenosine receptor.

-

Methodology:

-

Membrane Preparation: Membranes from CHO cells stably expressing the human A2B adenosine receptor were used.

-

Radioligand: [3H]-PSB-603, a selective A2B receptor antagonist radioligand, was used.

-

Assay Conditions: The binding assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA, and 0.1% CHAPS.

-

Incubation: Membranes were incubated with a fixed concentration of the radioligand and varying concentrations of this compound for 60 minutes at room temperature.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: Radioactivity retained on the filters was measured by liquid scintillation counting.

-

Data Analysis: Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

-

Caption: Workflow for the Radioligand Binding Assay.

-

Objective: To determine the functional antagonist potency (IC50) of this compound at the human, mouse, and rat A2B adenosine receptors.

-

Methodology:

-

Cell Culture: CHO cells stably expressing the respective A2B adenosine receptor subtypes were used.

-

Assay Conditions: Cells were pre-incubated with varying concentrations of this compound for 15 minutes.

-

Stimulation: Cells were then stimulated with the A2B receptor agonist NECA (5'-N-Ethylcarboxamidoadenosine) at a concentration that elicits a submaximal response (EC80).

-

cAMP Measurement: Intracellular cAMP levels were measured using a commercially available cAMP assay kit (e.g., HTRF-based assay).

-

Data Analysis: IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Caption: Workflow for the cAMP Functional Assay.

In Vivo Models of Pulmonary Fibrosis

This compound has demonstrated efficacy in two preclinical models of pulmonary fibrosis.

-

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of lung fibrosis.

-

Methodology:

-

Animal Model: C57BL/6 mice were used.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin (1.5 U/kg) was administered on day 0 to induce lung fibrosis.

-

Treatment: this compound was administered orally (e.g., 10 mg/kg, twice daily) starting from day 7 post-bleomycin instillation (therapeutic regimen).

-

Endpoint Analysis: On day 21, animals were euthanized, and the following parameters were assessed:

-

Histopathology: Lungs were harvested, fixed, and stained with Masson's trichrome to assess collagen deposition and fibrosis severity (Ashcroft score).

-

Hydroxyproline Content: The total lung collagen content was quantified by measuring hydroxyproline levels.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid was collected to measure inflammatory cell counts and cytokine levels.

-

-

-

Objective: To confirm the anti-fibrotic efficacy of this compound in a second rodent species.

-

Methodology:

-

Animal Model: Wistar rats were used.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin (5 U/kg) was administered on day 0.

-

Treatment: this compound was administered orally (e.g., 3 mg/kg, twice daily) from day 1 to day 14 (prophylactic regimen).

-

Endpoint Analysis: On day 14, lung function was assessed, and lungs were harvested for histopathological and biochemical analysis as described for the mouse model.

-

Caption: General Workflow for In Vivo Pulmonary Fibrosis Models.

Therapeutic Potential and Future Directions

The preclinical data for this compound strongly support its potential as a therapeutic agent for fibrotic diseases, particularly idiopathic pulmonary fibrosis. Its potent and selective antagonism of the A2B adenosine receptor, coupled with demonstrated in vivo efficacy in relevant animal models, provides a solid foundation for further development.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Detailed PK/PD modeling to optimize dosing regimens for clinical trials.

-

Toxicology Studies: Comprehensive IND-enabling toxicology studies to assess the safety profile of this compound.

-

Clinical Development: As of the latest available information, this compound is in the preclinical "Discovery" phase.[2] Progression into clinical trials will be a critical next step to evaluate its safety and efficacy in humans. Searches of clinical trial registries did not yield any results for this compound, indicating that it has not yet entered human trials.

Conclusion

This compound is a promising preclinical candidate for the treatment of fibrotic diseases. Its well-characterized mechanism of action, potent and selective A2BAR antagonism, and demonstrated in vivo efficacy warrant further investigation and development. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals interested in advancing novel therapies for fibrosis.

References

An In-depth Technical Guide to Adenosine Signaling Pathways in Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of adenosine signaling and its multifaceted role in a range of human diseases. Adenosine, a ubiquitous purine nucleoside, functions as a critical signaling molecule that modulates a vast array of physiological and pathophysiological processes. Its effects are mediated through four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. The expression and function of these receptors are often dysregulated in disease states, making them attractive targets for therapeutic intervention. This guide delves into the intricate signaling cascades initiated by these receptors, presents quantitative data on ligand-receptor interactions, and provides detailed experimental protocols for their study.

Core Concepts of Adenosine Signaling

Under normal physiological conditions, extracellular adenosine levels are maintained at low nanomolar concentrations.[1] However, in response to cellular stress, such as hypoxia, ischemia, or inflammation, these levels can rapidly increase into the micromolar range.[1] This elevation in extracellular adenosine serves as a "retaliatory metabolite," activating specific signaling pathways to mitigate cellular damage and restore homeostasis.

The four adenosine receptor subtypes exhibit distinct tissue distribution, ligand affinities, and couple to different G proteins, leading to diverse downstream effects:

-

A1 and A3 Receptors: Typically couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of various ion channels and phospholipases.[2][3][4]

-

A2A and A2B Receptors: Generally couple to stimulatory G proteins (Gs), resulting in the activation of adenylyl cyclase and an increase in intracellular cAMP.[2][3][4] The A2B receptor can also couple to Gq proteins, activating the phospholipase C pathway.[2][5]

The balance of signaling through these receptor subtypes is crucial for maintaining tissue health, and disruptions in this delicate equilibrium are implicated in the pathogenesis of numerous diseases.

Adenosine Signaling Pathways

The activation of each adenosine receptor subtype initiates a cascade of intracellular events that ultimately dictate the cellular response.

A1 Receptor Signaling

The A1 receptor plays a significant role in the central nervous system, heart, and kidneys. Its activation is generally associated with cytoprotective effects.

References

BAY-545 for In Vivo Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-545 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor implicated in the pathophysiology of various chronic diseases, including respiratory conditions like pulmonary fibrosis.[1][2] Developed by Bayer AG, this small molecule has been investigated for its therapeutic potential in preclinical in vivo models. This guide provides an in-depth overview of this compound for in vivo research, consolidating available data on its mechanism of action, experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound functions by blocking the A2B adenosine receptor.[1][2] The A2BAR is one of four adenosine receptor subtypes (A1, A2A, A2B, and A3). While adenosine signaling through the A2B receptor can have protective effects in acute inflammation and hypoxia, persistently elevated adenosine levels and chronic A2BAR signaling are associated with disease states.[1][2] In the context of pulmonary fibrosis, the activation of A2BAR on various cell types, including fibroblasts, is believed to promote pro-fibrotic processes. By antagonizing this receptor, this compound is hypothesized to mitigate these effects.

Data Presentation

Quantitative data on the in vivo pharmacokinetics and specific efficacy of this compound are not extensively available in the public domain. The following tables summarize the available in vitro activity of this compound and provide a template for organizing in vivo data when it becomes available.

Table 1: In Vitro Activity of this compound

| Parameter | Species/Receptor | Value (nM) | Reference |

| IC50 | Human A2B | 59 | |

| Human A2B (cells) | 66 | ||

| Mouse A2B (cells) | 400 | ||

| Rat A2B (cells) | 280 | ||

| Human A1 | 1300 | ||

| Human A2A | 820 | ||

| Mouse A2A | 470 | ||

| Rat A2A | 750 | ||

| Ki | Human A2B | 97 |

Table 2: Template for In Vivo Pharmacokinetic Parameters of this compound

| Parameter | Animal Model (e.g., Rat, Mouse) | Administration Route (e.g., Oral, IV) | Dose (mg/kg) | Value |

| Cmax (Maximum plasma concentration) | ||||

| Tmax (Time to reach Cmax) | ||||

| t1/2 (Elimination half-life) | ||||

| AUC (Area under the curve) | ||||

| Bioavailability (%) |

Table 3: Template for In Vivo Efficacy of this compound in a Bleomycin-Induced Lung Fibrosis Model

| Efficacy Endpoint | Vehicle Control | This compound (Dose 1 mg/kg) | This compound (Dose 2 mg/kg) | % Change vs. Control |

| Ashcroft Score (Mean ± SD) | ||||

| Lung Hydroxyproline Content (µ g/lung ) | ||||

| Collagen Deposition (% area) | ||||

| Inflammatory Cell Count in BALF (cells/mL) |

Experimental Protocols

While specific in vivo protocols for this compound have not been publicly detailed, this section outlines a general methodology for evaluating its efficacy in a standard bleomycin-induced pulmonary fibrosis model in rodents. This protocol is based on established methods in the field.

Bleomycin-Induced Pulmonary Fibrosis Model

1. Animal Model:

-

Species: C57BL/6 mice or Sprague-Dawley rats are commonly used.

-

Age/Weight: 8-12 weeks old.

-

Acclimatization: Animals should be acclimatized for at least one week before the experiment.

2. Induction of Pulmonary Fibrosis:

-

Agent: Bleomycin sulfate.

-

Administration: A single intratracheal (i.t.) or oropharyngeal instillation of bleomycin is a standard method.

-

Dose: The dose of bleomycin needs to be optimized for the specific animal strain and laboratory conditions, but typically ranges from 1.5 to 3.0 mg/kg for mice.

-

Procedure: Animals are anesthetized, and bleomycin is delivered directly into the lungs. A control group receives sterile saline.

3. This compound Formulation and Administration:

-

Formulation: this compound is insoluble in water.[3] A common vehicle for in vivo administration of similar compounds involves a mixture of solvents. A suggested formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is recommended to prepare the working solution fresh daily.

-

Administration Route: Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common routes for small molecule administration in these models. The choice of route would depend on the pharmacokinetic properties of the compound.

-

Dosing Regimen: Dosing of this compound can be prophylactic (starting at the same time or shortly after bleomycin administration) or therapeutic (starting after fibrosis has been established, e.g., 7 or 14 days post-bleomycin). The dose and frequency would need to be determined in dose-ranging studies.

4. Efficacy Assessment (Endpoints):

-

Study Duration: Animals are typically monitored for 14 to 28 days post-bleomycin instillation.

-

Histopathology: Lungs are harvested, fixed, sectioned, and stained (e.g., Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis. The severity of fibrosis is commonly quantified using the Ashcroft scoring system.

-

Biochemical Analysis:

-

Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, a major component of collagen.

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to measure inflammatory cell infiltration (total and differential cell counts) and cytokine levels (e.g., IL-6, TGF-β).

-

-

Gene Expression Analysis: Lung tissue can be analyzed for the expression of pro-fibrotic genes (e.g., Collagen I, α-SMA, Fibronectin) using RT-qPCR.

Mandatory Visualizations

Signaling Pathways

The A2B adenosine receptor, a G protein-coupled receptor, can couple to different G proteins, leading to the activation of multiple downstream signaling pathways. The pro-fibrotic effects of A2BAR activation are thought to be mediated, in part, through Gs and Gq signaling.

Caption: A2B Adenosine Receptor Signaling Pathway in Fibrosis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a bleomycin-induced lung fibrosis model.

Caption: Workflow for In Vivo Efficacy Testing of this compound.

References

- 1. JCI - Role of A2B adenosine receptor signaling in adenosine-dependent pulmonary inflammation and injury [jci.org]

- 2. researchgate.net [researchgate.net]

- 3. A2B Adenosine Receptor in Idiopathic Pulmonary Fibrosis: Pursuing Proper Pit Stop to Interfere with Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

BAY-545 Selectivity Profile: A Technical Guide